(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-3-nitrophenyl)methanone
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Overview
Description
(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-3-nitrophenyl)methanone is a complex organic compound that features a benzimidazole core, a piperazine ring, and a nitrophenyl group
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, leading to their diverse biological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are known to have diverse pharmacokinetic properties, which contribute to their varied biological effects .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, which result from their interactions with various molecular and cellular targets .
Action Environment
The action of imidazole derivatives can be influenced by various environmental factors, which can affect their biological activities .
These activities result from their interactions with various targets and their influence on different biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-3-nitrophenyl)methanone typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole nucleus can be synthesized by reacting o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Attachment of the Benzyl Group: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Piperazine Ring: The piperazine ring is introduced by reacting the benzylated benzimidazole with piperazine under reflux conditions.
Attachment of the Nitrophenyl Group: Finally, the nitrophenyl group is attached through a nucleophilic substitution reaction using 4-methyl-3-nitrobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperazine rings.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and piperazine rings.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-3-nitrophenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antitumor, antimicrobial, and antiviral agent due to the pharmacological activities associated with benzimidazole derivatives.
Biological Studies: The compound is used in studies investigating protein-ligand interactions, enzyme inhibition, and receptor binding.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
(1-benzyl-1H-benzo[d]imidazol-2-yl)methanone: Lacks the piperazine and nitrophenyl groups, making it less complex.
(4-methyl-3-nitrophenyl)methanone: Lacks the benzimidazole and piperazine rings, reducing its potential pharmacological activities.
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-3-nitrophenyl)methanone: Similar structure but without the benzyl group, affecting its binding affinity and activity.
Uniqueness
The presence of the benzimidazole core, piperazine ring, and nitrophenyl group in (4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-3-nitrophenyl)methanone makes it unique.
Properties
IUPAC Name |
[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(4-methyl-3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3/c1-20-11-12-22(17-25(20)32(34)35)27(33)30-15-13-29(14-16-30)19-26-28-23-9-5-6-10-24(23)31(26)18-21-7-3-2-4-8-21/h2-12,17H,13-16,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFIJHBHPZTLCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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